tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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Overview
Description
Tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: is a chemical compound with a complex structure, characterized by the presence of bromine atoms and a tert-butyl group attached to a dihydroimidazo[1,5-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting with the formation of the dihydroimidazo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination reactions introduce bromine atoms at the 1 and 3 positions of the ring system. Finally, the tert-butyl group is introduced via esterification using tert-butanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain efficiency and safety. The choice of solvents, reagents, and reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The bromine atoms can be oxidized to form bromine-containing derivatives.
Reduction: : Reduction reactions can be used to convert the bromine atoms to hydrogen atoms.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine dioxide (BrO₂) and other bromine oxides.
Reduction: : Dibromohydrazine derivatives.
Substitution: : Azides, amines, and other nucleophilic substitution products.
Scientific Research Applications
Tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the tert-butyl group play crucial roles in these interactions, affecting the compound's binding affinity and reactivity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: can be compared with other similar compounds, such as:
Tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Tert-Butyl 3-(Hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Properties
IUPAC Name |
tert-butyl 1,3-dibromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2N3O2/c1-11(2,3)18-10(17)15-4-5-16-7(6-15)8(12)14-9(16)13/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPFRIWUCRVVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=C2Br)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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